N-cyclopentyl-5-ethylfuran-2-carboxamide
Description
N-cyclopentyl-5-ethylfuran-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with an ethyl group at position 5 and a cyclopentylamine moiety linked via a carboxamide bond at position 2. The ethyl and cyclopentyl substituents likely enhance lipophilicity and steric bulk compared to simpler derivatives, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-cyclopentyl-5-ethylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-10-7-8-11(15-10)12(14)13-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGLNAJGNTNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between N-cyclopentyl-5-ethylfuran-2-carboxamide and related compounds:
Key Observations :
- Furan vs. In contrast, cyclohexane/cyclopentane-based analogs () offer conformational flexibility or rigidity depending on substitution .
- The cyclopentyl amide substituent provides steric bulk, which may influence binding pocket accessibility compared to the 3-ethynylphenyl group in or the hydroxy-phenyl group in .
Pharmacological Implications
- Bioavailability : The cyclopentyl and ethyl groups in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methyl in ), as bulkier groups often resist oxidative degradation.
- Target Selectivity : The hydroxy-phenyl group in enables hydrogen bonding, which is absent in the target compound. This difference could lead to divergent target profiles (e.g., kinase vs. GPCR targets) .
- Lipophilicity : Estimated LogP values (based on substituents) suggest the target compound (higher LogP) may exhibit better blood-brain barrier penetration than or , though this requires experimental validation.
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